molecular formula C12H16BrClFNO B1521650 3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride CAS No. 1185298-10-5

3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride

Cat. No. B1521650
CAS RN: 1185298-10-5
M. Wt: 324.61 g/mol
InChI Key: YITSEBQKRVTKIO-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 1185298-10-5 . It has a molecular weight of 324.62 . The IUPAC name for this compound is 3-[(4-bromo-2-fluorophenoxy)methyl]piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for 3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride is 1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride include a molecular weight of 324.63 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Structural Analogues and Pharmacological Activities:

  • Piperidine derivatives, such as paroxetine hydrochloride, a phenylpiperidine derivative and selective serotonin reuptake inhibitor (SSRI), have been extensively studied for their pharmacological effects, including treatment of depression and anxiety disorders. The detailed physicochemical properties and spectroscopic data of paroxetine highlight the significance of piperidine structures in drug development (Germann, Ma, Han, & Tikhomirova, 2013).
  • Halogenated piperidines have been synthesized as potential ligands for sigma receptors, with studies showing their high uptake and retention in brain and other organs, suggesting their use in in vivo tomographic studies (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).
  • The synthesis and evaluation of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases reveal the cytotoxic and enzyme inhibitory effects of such compounds, indicating their potential in anticancer drug development (Yamali, Gul, Sakagami, & Supuran, 2016).

Synthesis and Chemical Analysis:

  • The synthesis and characterization of halogenated 4-(phenoxymethyl)piperidines as potential sigma-1 receptor probes demonstrate the utility of such compounds in biological and pharmacological research (Waterhouse et al., 1997).
  • Studies on the synthesis and bioactivities of halogen-bearing compounds reveal the importance of structural modifications in enhancing biological activities, offering insights into the design of more effective therapeutic agents (Yamali et al., 2016).

Safety and Hazards

The safety information available indicates that 3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(4-bromo-2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITSEBQKRVTKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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